molecular formula C10H7ClN2O3 B13887118 2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid

2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid

Cat. No.: B13887118
M. Wt: 238.63 g/mol
InChI Key: MEBLRIHZCVSNDZ-UHFFFAOYSA-N
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Description

2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with a chlorine atom at the 5-position and an acetic acid moiety at the 3-position. The presence of the chlorine atom and the acetic acid group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired naphthyridine derivative in moderate to high yields.

Another approach involves the condensation of 4-formyl-8-methyltetrahydroquinoline derivatives with appropriate reagents to form the naphthyridine core . The reaction conditions typically include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into reduced forms with altered chemical properties.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved.

Comparison with Similar Compounds

2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid

InChI

InChI=1S/C10H7ClN2O3/c11-7-1-2-12-9-6(7)3-5(4-8(14)15)10(16)13-9/h1-3H,4H2,(H,14,15)(H,12,13,16)

InChI Key

MEBLRIHZCVSNDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(C(=O)N2)CC(=O)O

Origin of Product

United States

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